1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl-
Overview
Description
1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfonamide is derived from Nonafluoro-1-butanesulfonyl Fluoride (N649320), which is a useful perfluorinated compound (PFC) used in organic synthesis .
Synthesis Analysis
The synthesis of 1,1,2,2,3,3,4,4,4-Nonafluoro-N-methyl-1-butanesulfonamide involves the use of Nonafluoro-1-butanesulfonyl Fluoride (N649320) as a precursor. This compound is a useful perfluorinated compound (PFC) used in organic synthesis .Molecular Structure Analysis
The molecular formula of 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- is C8HF18NO4S2. It has a molecular weight of 581.199 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction thermochemistry data for 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- indicates that the free energy of reaction at standard conditions (Δ r G°) is 1189. ± 8.4 kJ/mol .Scientific Research Applications
Ionic Liquids and Solid Electrolytes
A study on N-methyl-N-alkylpyrrolidinium nonafluoro-1-butanesulfonate salts highlighted their potential use as ionic liquids and solid electrolytes. These compounds, particularly N-Methyl-N-butylpyrrolidinium nonafluoro-1-butanesulfonate, exhibit low melting points and high electrochemical windows, suggesting their applicability in electrochemical applications and as electrolytes in battery technologies (Forsyth et al., 2006).
Gel Polymer Electrolytes for Lithium-Ion Batteries
Another research introduced gel polymer electrolytes utilizing lithium nonafluoro-1-butanesulfonate for lithium-ion batteries, indicating improved ionic conductivity and electrochemical stability. This development points towards enhancing battery performance through the novel use of nonafluoro-1-butanesulfonate-based ionic liquids (Karuppasamy et al., 2017).
Polymeric Ionic Liquids
Research on novel ionic monomers designed to mimic highly conductive anions for the creation of "polymeric ionic liquids" (PILs) showcases another application. These PILs exhibit significant improvements in ionic conductivity and could be instrumental in the development of advanced materials for energy storage and conversion systems (Shaplov et al., 2011).
Desalination Membranes
The synthesis and desalination performance of novel polysulfone composite membranes incorporating Poly[(4-aminophenyl)sulfonyl]butanediamide demonstrate the material's potential in water purification technologies. These findings contribute to the development of more efficient and selective desalination membranes (Padaki et al., 2013).
Properties
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluoro-N-methylbutane-1-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F9NO2S/c1-15-18(16,17)5(13,14)3(8,9)2(6,7)4(10,11)12/h15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZPUWKGPNHWHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO2NHCH3, C5H4F9NO2S | |
Record name | 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1071373 | |
Record name | N-(Methyl)nonafluorobutanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68298-12-4 | |
Record name | N-Methylperfluorobutanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68298-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068298124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanesulfonamide, 1,1,2,2,3,3,4,4,4-nonafluoro-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(Methyl)nonafluorobutanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1071373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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